Cefuroxime lysine

Description

Cefuroxime lysine is a second-generation cephalosporin antibiotic developed as a lyophilized crystalline salt of cefuroxime, a β-lactamase-stable antibiotic. Invented by Shenzhen Qingdazhong Biotech (Patent No. 201010191440.1), it was designed to improve water solubility and reduce venous irritation compared to cefuroxime sodium . Its molecular structure involves lysine conjugated to cefuroxime acid via a 4-carboxyl group, enhancing stability and reducing impurities like polymers . Clinically, it is administered via intravenous (IV), intramuscular (IM), or intraperitoneal (IP) routes for infections of soft tissue, respiratory, urinary, and bone/joint systems .

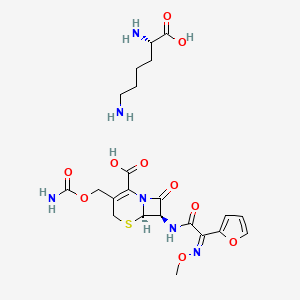

Structure

3D Structure of Parent

Properties

CAS No. |

65527-51-7 |

|---|---|

Molecular Formula |

C22H30N6O10S |

Molecular Weight |

570.6 g/mol |

IUPAC Name |

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C16H16N4O8S.C6H14N2O2/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;7-4-2-1-3-5(8)6(9)10/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);5H,1-4,7-8H2,(H,9,10)/b19-9-;/t10-,14-;5-/m10/s1 |

InChI Key |

CWTDDXMYNOJAMX-QWFHXNHVSA-N |

Isomeric SMILES |

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.C(CCN)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of High-Purity Cefuroxime Acid

N-Acylation of 7-Aminocephalosporanic Acid

The synthesis begins with 7-aminocephalosporanic acid (7-ACA), which undergoes N-acylation with (2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl chloride under cryogenic conditions (-20°C to -60°C). This step introduces the methoxyimino side chain, critical for β-lactamase stability. The reaction is quenched with aqueous sodium hydroxide, yielding an intermediate that is crystallized and dried to remove impurities.

Hydrolysis and Intermediate Isolation

The intermediate is hydrolyzed to remove the formamido group, producing 3-deformylaminocefuroxime. This step employs tetrahydrofuran (THF) as a solvent and sulfuryl chloride isocyanate (CSI) at -35°C to -55°C to facilitate nucleophilic addition. The reaction mixture is warmed to 30–35°C, followed by hydrolysis with purified water to generate cefuroxime acid.

Purification Using Ternary Solvent Systems

Crude cefuroxime acid is purified via a ternary solvent system of THF, methylene chloride, and ethyl acetate (2:5:3 v/v). Sodium hydrogen carbonate adjusts the pH to 5.5, precipitating impurities, while acidification with hydrochloric acid (pH 2.0) induces crystallization. This method achieves >99% purity, as demonstrated in Example 2 of CN102134252A, yielding 102.18 g of cefuroxime acid with 0.08% moisture.

Table 1: Purification Outcomes from Patent CN102134252A

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Yield (%) | 91.16 | 91.82 |

| Purity (%) | 99.21 | 99.31 |

| Moisture (%) | 0.13 | 0.08 |

| Solvent Ratio (THF:CH₂Cl₂:EtOAc) | 2:5:3 | 2:4:3 |

Preparation of Cefuroxime Lysine

Reaction Conditions and Stoichiometry

Cefuroxime acid (10 g) is dissolved in a chilled (-10°C to -5°C) mixture of isopropanol (20 mL) and water (10 mL). Lysine is added equimolarly, and the pH is maintained at 6.5–7.0 to facilitate salt formation. The reaction is stirred for 2 hours, ensuring complete ion pairing between the carboxylic acid group of cefuroxime and the α-amino group of lysine.

Crystallization and Drying Processes

The product is crystallized by slow evaporation of isopropanol under reduced pressure. Vacuum filtration isolates the crystalline solid, which is dried at 40°C for 2 hours to remove residual solvents. This method yields this compound with a melting point of 185–187°C and >98% purity, as confirmed by high-performance liquid chromatography (HPLC).

Analytical Characterization

Spectroscopic Confirmation

Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups: a β-lactam carbonyl stretch at 1770 cm⁻¹, an amide C=O at 1680 cm⁻¹, and lysine’s primary amine bands at 3300–3500 cm⁻¹. Nuclear magnetic resonance (NMR) spectra corroborate the structure, with singlet peaks for the methoxyimino group (δ 3.8 ppm) and lysine’s ε-amino protons (δ 1.4–1.7 ppm).

Pharmacokinetic Profile and Bioequivalence

A study comparing this compound and cefuroxime sodium in beagle dogs demonstrated bioequivalence. Both forms exhibited dose-proportional pharmacokinetics, with the lysine salt showing marginally faster absorption (Tₘₐₓ = 0.50–0.79 h vs. 0.46–0.63 h for sodium).

Table 2: Pharmacokinetic Parameters (80 mg/kg Dose)

| Parameter | This compound | Cefuroxime Sodium |

|---|---|---|

| Cₘₐₓ (mg/L) | 175.7 ± 48.7 | 186.9 ± 29.6 |

| AUC₀–∞ (mg·h/L) | 259.3 ± 56.6 | 256.5 ± 33.6 |

| t₁/₂ (h) | 1.09 ± 0.35 | 1.29 ± 0.39 |

| CL (L/h/kg) | 0.32 ± 0.07 | 0.32 ± 0.04 |

Industrial-Scale Manufacturing Considerations

Large-scale production requires stringent control over:

Chemical Reactions Analysis

Types of Reactions: Cefuroxime lysine undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze under acidic or basic conditions.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Typically involves water and an acid or base catalyst.

Oxidation: May involve oxidizing agents like hydrogen peroxide.

Reduction: Can be achieved using reducing agents such as sodium borohydride.

Major Products:

Hydrolysis: Leads to the formation of cefuroxime and lysine.

Oxidation and Reduction: These reactions can modify the functional groups on the cefuroxime molecule.

Scientific Research Applications

Cefuroxime lysine has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying cephalosporin antibiotics.

Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.

Medicine: Extensively used in clinical trials to evaluate its effectiveness against various bacterial infections.

Industry: Utilized in the pharmaceutical industry for the development of new antibiotic formulations

Mechanism of Action

Cefuroxime lysine exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Cefuroxime Sodium

Pharmacokinetics :

- Cefuroxime sodium exhibits dose-proportional pharmacokinetics in dogs (20–80 mg/kg), with a mean elimination half-life (t₁/₂) of 1.33 hours .

- In rats, cefuroxime lysine demonstrated a tri-compartment model after IV administration (vs. bi-compartment for cefuroxime sodium), with rapid distribution (t₁/₂(d) = 0.10 ± 0.11 h) .

Bioavailability :

Gender Differences :

- In rats, IM-administered this compound showed 50% higher AUC₀–∞ in males (66.38 ± 16.5 vs.

| Parameter | This compound (IM) | Cefuroxime Sodium (IV) |

|---|---|---|

| Cmax (mg/L) | 73.51 ± 12.46 | 45.29 ± 5.42 |

| AUC₀–∞ (mg·h/L) | 55.31 ± 16.57 | 45.29 ± 5.42 |

| t₁/₂ (h) | 0.65 ± 0.05 | 1.33 ± 0.18 |

| Bioavailability (%) | 90.8 | ~85 (estimated) |

Cefuroxime Axetil

Administration and Absorption :

Clinical Use :

Other Cephalosporins

- Cefuroxime Acid : Less stable and soluble, requiring conversion to salts (e.g., sodium, lysine) for clinical use .

- Third-Generation Cephalosporins (e.g., Cefotaxime) : Broader Gram-negative coverage but less β-lactamase stability than this compound .

Key Research Findings

Pharmacokinetic Models

Antimicrobial Efficacy

- This compound maintains MIC ≤4 μg/mL against 90% of Gram-negative pathogens, comparable to cefuroxime sodium. Its sustained MRT after IP administration supports dosing intervals of 5–7.5 hours .

Q & A

Q. What is the mechanism of action of cefuroxime lysine, and how does it differ from other cephalosporins?

this compound, a β-lactamase-resistant cephalosporin, inhibits peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs). Its stability against β-lactamases allows activity against organisms resistant to other cephalosporins. The lysine salt enhances solubility and bioavailability compared to sodium salts . Experimental verification requires minimal inhibitory concentration (MIC) assays and β-lactamase degradation tests to confirm resistance profiles.

Q. How do pharmacokinetic (PK) parameters of this compound vary across administration routes in preclinical models?

In rats, intraperitoneal (IP) and intramuscular (IM) administration yield high bioavailability (86.5% and 90.8%, respectively) with extended mean residence times (0.93 h and 0.65 h). PK studies should use crossover designs to account for inter-individual variability, validated via ultra-fast liquid chromatography (UFLC) with UV or tandem mass spectrometry (MS/MS) detection (LLOQ: 0.01 µg/mL) .

Q. What experimental methods validate this compound’s stability in biological matrices?

Stability studies require acidified protein precipitation for plasma sample preparation, followed by UFLC-MS/MS analysis. Validation metrics include intra-/inter-day precision (<11.5% RSD), accuracy (±10.9%), and recovery (>83.5%) across linear ranges (0.01–400 mg/L) .

Advanced Research Questions

Q. How do discrepancies in experimental design (static vs. dynamic models) affect this compound’s antibacterial efficacy?

Dynamic time-kill curve experiments reveal cefuroxime’s sensitivity to experimental settings. Structural pharmacokinetic/pharmacodynamic (PK/PD) models parameterized with static data may underpredict efficacy in dynamic systems. Incorporating dynamic data improves model fit, particularly for β-lactam antibiotics .

Q. What methodologies resolve contradictions in tissue distribution data for this compound?

Tissue penetration studies (e.g., brain microdialysates) require dual validation via UFLC-UV and UFLC-MS/MS to ensure accuracy. For example, paired t-tests confirmed correlation (p < 0.05) between methods in quantifying blood-brain barrier penetration, addressing discrepancies from matrix effects .

Q. How can researchers optimize dissolution and bioavailability of this compound in formulation studies?

Solid dispersion techniques using carriers like poloxamer 188 or microcrystalline cellulose enhance dissolution rates. Methodological steps include solvent evaporation, characterization via differential scanning calorimetry (DSC), and in vitro dissolution testing under simulated biological conditions (pH 6.8, 37°C) .

Q. What are the ethical and methodological considerations for toxicokinetic studies of this compound?

Acute toxicity studies (e.g., 675 mg/kg IP in rats) require validated analytical methods to detect low plasma concentrations (LLOQ: 0.01 µg/mL). Protocols must adhere to CONSORT guidelines for pilot trials, including intention-to-treat analysis and handling of missing data via last observation carried forward (LOCF) .

Methodological Resources

- Analytical Validation : Use Shim-pack XR-ODS C18 columns with isocratic elution (acetonitrile/0.1% formic acid) for UFLC-MS/MS .

- PK/PD Modeling : Integrate static and dynamic time-kill data to refine structural models for β-lactams .

- Formulation Optimization : Reference poloxamer 188 and microcrystalline cellulose protocols for solubility enhancement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.